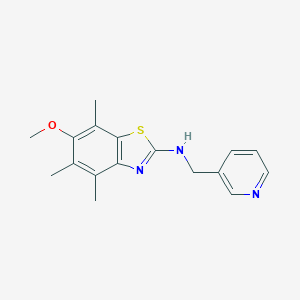

cefditoren pivoxil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

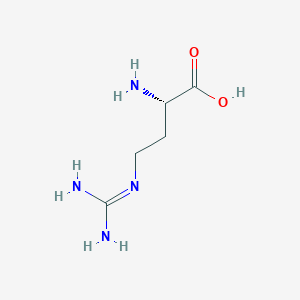

Cefditoren Pivoxil is a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. This compound is a prodrug that is rapidly hydrolyzed by intestinal esterases during absorption to the microbiologically active cefditoren, an active aminothiazolyl cephalosporin. Cefditoren inactivates penicillin binding proteins (PBPs) thereby interfering with peptidoglycan synthesis and inhibiting bacterial cell wall synthesis. Another consequence of beta-lactam exposure results in the loss of lipoteichoic acids from the cell wall. Lipoteichoic acids inhibit murein hydrolase activity and their absence from the cell wall triggers uncontrolled autolytic activity rendering bacterial cells susceptible to osmotic shock. This results in a reduction of cell wall stability and causes cell lysis.

Aplicaciones Científicas De Investigación

Tratamiento de la cistitis aguda no complicada

Cefditoren pivoxil se ha utilizado en el tratamiento de la cistitis aguda no complicada. Se ha encontrado que es eficaz contra las bacterias no susceptibles a las fluoroquinolonas, que son una preocupación cada vez mayor . Un estudio comparó regímenes de 3 y 7 días de this compound y encontró que era seguro y eficaz para la cistitis no complicada, sin diferencias significativas en la eficacia clínica y microbiológica entre los dos regímenes .

Tratamiento de la neumonía

This compound ha mostrado una buena eficacia terapéutica contra la neumonía aguda causada por S. pneumoniae. Un estudio tuvo como objetivo determinar su parámetro farmacocinético/farmacodinámico (PK/PD) con valores objetivo para cefditoren contra S. pneumoniae en un modelo de infección pulmonar en ratones . El estudio concluyó que this compound tiene una buena eficacia terapéutica contra la neumonía aguda causada por S. pneumoniae con una MIC ≤ 0.031–0.063 mg/L a las dosis aprobadas en adultos y niños .

Actividad antibacteriana de amplio espectro

This compound tiene un amplio espectro de actividad antibacteriana contra bacterias Gram-negativas, incluyendo Haemophilus influenzae, Moraxella catarrhalis y Klebsiella pneumoniae, y bacterias Gram-positivas, incluyendo Streptococcus pneumoniae, Streptococcus pyogenes y Staphylococcus aureus . Esto lo hace útil en el tratamiento de diversas enfermedades infecciosas, como las infecciones del tracto respiratorio y la otitis media .

Control de calidad en la fabricación

El límite de detección (LOD) y el límite de cuantificación (LOQ) de todas las impurezas relacionadas de this compound se han establecido, lo que hace que el método sea útil en el control de calidad de la fabricación a granel y también en formulaciones farmacéuticas .

Mecanismo De Acción

Cefditoren pivoxil, also known as 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a broad-spectrum third-generation cephalosporin antibiotic .

Target of Action

The primary target of this compound is the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

This compound is a prodrug that is hydrolyzed by esterases during absorption to form the active compound, cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .

Biochemical Pathways

This compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls via its binding to PBPs . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

This compound is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . In healthy volunteers, single doses of this compound 200 and 400mg achieved maximal plasma concentrations of 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . Cefditoren penetrates rapidly into bronchopulmonary and tonsillar tissue as well as inflammatory and noninflammatory blister fluid .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the bacteria are unable to maintain their structure and function, leading to their death .

Action Environment

The action of this compound can be influenced by the environment in the gastrointestinal tract, where the prodrug is absorbed and hydrolyzed. The presence of esterases in the intestine is crucial for the conversion of this compound to its active form . Furthermore, the drug’s efficacy can be affected by the presence of beta-lactamases produced by certain bacteria, although cefditoren is stable in the presence of a variety of these enzymes .

Análisis Bioquímico

Biochemical Properties

Cefditoren pivoxil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death . This compound is effective against both gram-positive and gram-negative bacteria .

Cellular Effects

This compound exerts its effects on various types of cells by disrupting bacterial cell wall synthesis. This disruption leads to cell lysis and death, effectively eliminating the bacterial infection . The compound influences cell function by inhibiting the synthesis of peptidoglycan, a critical component of the bacterial cell wall . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active form, cefditoren, which then binds to penicillin-binding proteins (PBPs) on the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . This compound is stable in the presence of various beta-lactamases, including penicillinases and some cephalosporinases, which enhances its effectiveness against resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is hydrolyzed by esterases during absorption, and the active form, cefditoren, is distributed in the circulating blood . Studies have shown that this compound is effective in treating bacterial infections within a few days of administration . The stability and degradation of this compound have been studied, and it has been found to maintain its efficacy over the course of treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound exhibits high antimicrobial activity against Streptococcus pneumoniae in a dose-dependent manner . At higher doses, this compound has been found to achieve significant reductions in bacterial counts . At extremely high doses, adverse effects such as nausea, vomiting, and convulsions have been observed .

Metabolic Pathways

This compound is hydrolyzed to its active form, cefditoren, by esterases during absorption . The active form is then distributed in the circulating blood and excreted primarily through the urine . Cefditoren is not appreciably metabolized, and its elimination is mainly through renal excretion . The hydrolysis of this compound results in the formation of pivalate, which is further metabolized .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract and hydrolyzed to its active form, cefditoren, during absorption . The active form is then distributed in the circulating blood and reaches various tissues, including bronchopulmonary and tonsillar tissues . Cefditoren is transported within cells and tissues, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound involves its hydrolysis to the active form, cefditoren, which then binds to penicillin-binding proteins on the bacterial cell wall . This binding inhibits the synthesis of peptidoglycan, leading to bacterial cell death . The active form of cefditoren is localized in the bacterial cell wall, where it exerts its antibacterial effects .

Propiedades

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-7,9-10,17,21H,8,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6+,30-16-/t17-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZFFLVORLEPPO-DLBPBUHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

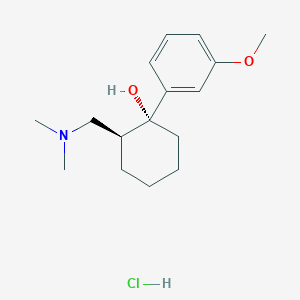

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)

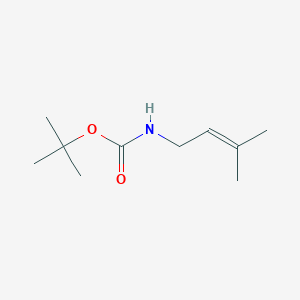

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)